molecular formula C21H18N2O5 B1682673 cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid CAS No. 344768-30-5

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid

Cat. No.: B1682673
CAS No.: 344768-30-5
M. Wt: 378.4 g/mol
InChI Key: VVUAQPXBYDYTDF-ZWKOTPCHSA-N
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Description

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN2C and GluN2D subunits .

Scientific Research Applications

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) is the N-methyl-D-aspartate (NMDA) receptor , specifically the NR2C and NR2D subunits . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

PPDA acts as a subtype-selective NMDA receptor antagonist . It preferentially binds to GluN2C/GluN2D (formerly NR2C/NR2D) containing receptors . The compound displays a 30- to 78-fold increase in affinity for native NMDA receptors . At recombinant receptors, PPDA displays a 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD .

Biochemical Pathways

The NMDA receptor is involved in a variety of biochemical pathways, including those related to synaptic plasticity and memory function. By acting as an antagonist, PPDA can inhibit the normal function of these receptors, potentially affecting these pathways .

Pharmacokinetics

NaOH and to 100 mM in DMSO . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of PPDA’s action are primarily related to its inhibition of NMDA receptors. This can lead to changes in synaptic plasticity and memory function, among other effects .

Action Environment

The action, efficacy, and stability of PPDA can be influenced by various environmental factors. For instance, the compound is recommended to be stored at +4°C , suggesting that temperature can affect its stability. Additionally, the presence of other molecules in the environment, such as other neurotransmitters or drugs, could potentially influence the action and efficacy of PPDA.

Biochemical Analysis

Biochemical Properties

1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid is known to interact with N-Methyl-D-aspartate receptors (NMDARs), which play critical roles in the central nervous system . It inhibits GluN2C/2D with 40-fold selectivity over GluN2A-containing receptors .

Cellular Effects

The compound’s effects on cells are primarily mediated through its interactions with NMDARs. By selectively inhibiting GluN2C/2D-containing NMDARs, 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid exerts its effects by binding to the ligand-binding pocket of GluN2C/2D-containing NMDARs . This binding interaction leads to the inhibition of these receptors, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound displays a high degree of selectivity for GluN2C/2D-containing NMDARs .

Dosage Effects in Animal Models

Its selective inhibition of GluN2C/2D-containing NMDARs suggests that it may have dose-dependent effects on neurological function .

Metabolic Pathways

Given its interactions with NMDARs, it is likely involved in pathways related to neurotransmission .

Transport and Distribution

Its interactions with NMDARs suggest that it may be transported to areas of the brain where these receptors are prevalent .

Subcellular Localization

The subcellular localization of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid is likely to be influenced by its interactions with NMDARs. As these receptors are typically located at synapses, the compound may be localized to these regions within neurons .

Preparation Methods

The synthesis of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves several steps. One common synthetic route includes the reaction of phenanthrene-3-carboxylic acid with piperazine-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is unique due to its high selectivity for the GluN2C and GluN2D subunits of NMDA receptors. Similar compounds include:

The unique selectivity of this compound makes it a valuable tool in research focused on specific NMDA receptor subunits .

Properties

IUPAC Name

1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUAQPXBYDYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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